molecular formula C8H11N3O3S B2456801 Ethyl (3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)carbamate CAS No. 64572-97-0

Ethyl (3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)carbamate

Cat. No.: B2456801
CAS No.: 64572-97-0
M. Wt: 229.25
InChI Key: IUVDQDQTWJUTPT-UHFFFAOYSA-N
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Description

Ethyl (3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)carbamate is an organic compound that belongs to the class of carbamates This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Properties

IUPAC Name

ethyl N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S/c1-3-14-8(13)10-7-9-6(11-15-7)4-5(2)12/h3-4H2,1-2H3,(H,9,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVDQDQTWJUTPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=NS1)CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64572-97-0
Record name ethyl N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of 3-(2-oxopropyl)-1,2,4-thiadiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate or thiadiazole ring positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted carbamates or thiadiazole derivatives.

Scientific Research Applications

Ethyl (3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl carbamate
  • Phenyl carbamate
  • tert-Butyl carbamate

Uniqueness

Ethyl (3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)carbamate is unique due to the presence of the thiadiazole ring and the oxopropyl substituent. These structural features confer distinct chemical and biological properties compared to other carbamates, making it a valuable compound for various research and industrial applications.

Biological Activity

Ethyl (3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)carbamate is a compound belonging to the thiadiazole family, which has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₁N₃O₃S
  • SMILES : CCOC(=O)NC1=NC(=NS1)CC(=O)C

The structure of the compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the oxopropyl group enhances its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of isothiocyanates with appropriate amines, followed by carbamate formation. The methods may include:

  • Reaction of 5-amino-3-(2-oxopropyl)-[1,2,4]thiadiazole with ethyl chloroformate.
  • Use of various solvents such as acetonitrile and methanol under reflux conditions to facilitate the reaction.

Antimicrobial Activity

Research has shown that thiadiazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains:

Microorganism Activity
Staphylococcus aureusStrong bactericidal effect
Escherichia coliModerate activity
Pseudomonas aeruginosaWeak activity

These results indicate that the compound may be effective against resistant strains of bacteria, particularly Staphylococcus spp., which are known for their clinical significance.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on normal cell lines. The findings suggest:

  • Low cytotoxicity against L929 fibroblast cells.
  • Selective toxicity observed in cancer cell lines at higher concentrations.
Concentration (µM) Cell Viability (%)
0100
5095
10085
20070

These results highlight its potential as a therapeutic agent with minimal side effects on normal cells.

Case Studies

Several studies have explored the biological implications of thiadiazole derivatives:

  • Antitubercular Activity : A study demonstrated that thiadiazole compounds could inhibit Mycobacterium tuberculosis effectively. This compound was evaluated for its potential as a lead compound in tuberculosis treatment due to its structural similarities to known inhibitors .
  • Anti-inflammatory Properties : Research indicated that certain thiadiazole derivatives possess anti-inflammatory activities through modulation of cytokine production. This suggests that this compound might also exhibit similar effects and warrants further investigation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl (3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)carbamate, and what key reaction conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation or nucleophilic substitution. For example, using anhydrous THF with sodium bicarbonate as a base and ethyl 3-bromo-2-oxopropanoate as a reagent under reflux (60–80°C) for 1–3 hours achieves optimal cyclization. Post-reaction purification via silica gel chromatography (hexane/ethyl acetate, 1:1) improves purity . Parallel routes involve thiadiazole core formation through iodine-mediated cyclization in DMF with triethylamine, which removes sulfur byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

  • Methodological Answer :

  • 1H NMR : Look for signals at δ 1.2–1.4 ppm (triplet, ethyl group -CH2CH3) and δ 4.1–4.3 ppm (quartet, ethyl -OCH2). The 2-oxopropyl moiety shows a singlet at δ 2.1–2.3 ppm (CH3) and a carbonyl peak at δ 9.8–10.0 ppm (C=O) .
  • 13C NMR : Key signals include δ 165–170 ppm (carbamate C=O) and δ 190–195 ppm (ketone C=O) .
  • HRMS : Confirm molecular ion [M+H]+ with m/z matching theoretical mass (e.g., ~280–370 Da depending on substituents) .

Q. What safety protocols are essential when handling this compound, given structural analogs' hazards?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood due to volatile intermediates (e.g., THF, triethylamine) .
  • Waste Disposal : Quench reactive byproducts (e.g., iodine residues) with sodium thiosulfate before disposal .
  • Carcinogenicity Risk : Ethyl carbamate derivatives are classified as Group 2B carcinogens; minimize inhalation/contact and use closed systems .

Advanced Research Questions

Q. How can computational modeling predict the compound's bioactivity, and which targets are plausible for molecular docking studies?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes like GSK-3β (implicated in cancer) or fungal CYP51 (antifungal targets) based on structural analogs .
  • Docking Workflow :

Prepare the ligand (compound) using AutoDock Tools (add charges, optimize torsion).

Use PDB structures (e.g., 1J1B for GSK-3β) for receptor preparation.

Run simulations with AMBER or GROMACS, analyzing binding affinity (ΔG ≤ -7 kcal/mol suggests strong interaction) .

  • Validation : Compare with known inhibitors (e.g., TDZD-8 for GSK-3β) to assess docking reliability .

Q. What strategies resolve contradictions in reported biological activities of thiadiazole-carbamate hybrids?

  • Methodological Answer :

  • Data Harmonization : Cross-reference cytotoxicity (e.g., IC50 in MTT assays) with structural variables:
SubstituentIC50 (μM)Activity Trend
4-Nitrophenyl12.3Anticancer
4-Fluorophenyl28.9Antimicrobial
  • Mechanistic Studies : Use RNA-seq or proteomics to identify differentially expressed genes/proteins in treated vs. control cells. For example, upregulation of pro-apoptotic Bax and downregulation of Bcl-2 confirm apoptosis induction .

Q. How does substituent variation on the thiadiazole ring affect pharmacokinetic properties?

  • Methodological Answer :

  • Lipophilicity : Measure logP via shake-flask method. Electron-withdrawing groups (e.g., -NO2) increase logP (e.g., 2.1 vs. 1.5 for -OCH3), enhancing membrane permeability .
  • Metabolic Stability : Incubate with liver microsomes (human/rat). Monitor parent compound depletion via LC-MS/MS. Half-life (t1/2) >60 minutes suggests favorable metabolic stability .
  • Solubility : Use HPLC to quantify solubility in PBS (pH 7.4). Hydrophilic groups (e.g., -OH) improve aqueous solubility (>50 µg/mL) .

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